2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Description
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Cyclization Reactions and Structural Analyses: Research has explored the synthesis and chemical behavior of compounds with bicyclic structures similar to the azabicyclo[3.2.1]octane skeleton. For instance, studies on the photoadducts of pyrones and their subsequent reactions to produce various bicyclic compounds illustrate complex synthetic pathways and the potential for creating diverse molecular architectures (Tetsuro Shimo et al., 1987). Similarly, the synthesis of conformationally rigid analogues of bioactive molecules incorporating the azabicyclo[3.2.1]octane skeleton highlights the importance of these structures in medicinal chemistry (V. Kubyshkin et al., 2009).
Potential Therapeutic Applications
- Drug Metabolite Synthesis: The stereoselective synthesis of active metabolites for potent kinase inhibitors, involving azabicyclo[3.2.1]octane derivatives, demonstrates the relevance of such structures in the development of therapeutic agents. This includes work on the metabolite of PI3 kinase inhibitor PKI-179, showcasing the utility of these bicyclic scaffolds in drug development (Zecheng Chen et al., 2010).
Catalysis and Material Science
- Catalytic and Material Applications: Research on compounds incorporating elements of the query compound's structure has also delved into catalysis and material science. For example, the development of ligands for selective metal extraction and studies on supramolecular assemblies indicate the potential of such compounds in creating new materials and catalysts (T. Hayashita et al., 1999; K. Arora et al., 2003).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-21(9-14-3-6-19-20(8-14)26-13-25-19)23-15-4-5-16(23)11-18(10-15)27-17-2-1-7-22-12-17/h1-3,6-8,12,15-16,18H,4-5,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKNASMSBODHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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